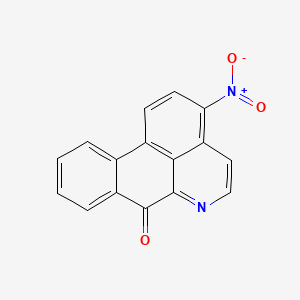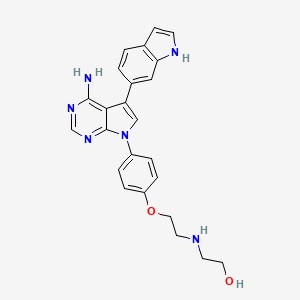
Antitumor agent-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-43 is a promising compound in the field of oncology, known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth of various cancer cells, making it a valuable candidate for cancer therapy. The compound works by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-43 involves multiple steps, starting with the preparation of the core structure. One common method involves the cyclization of precursor molecules under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The temperature and reaction time are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The purification process may include crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-43 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .
Applications De Recherche Scientifique
Antitumor agent-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mécanisme D'action
The mechanism of action of Antitumor agent-43 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to certain proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication and repair. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include proteins involved in cell cycle regulation and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A platinum-containing compound used in cancer therapy.
Doxorubicin: An anthracycline antibiotic with potent antitumor activity.
Paclitaxel: A natural product used in the treatment of various cancers
Uniqueness of Antitumor agent-43
This compound stands out due to its unique mechanism of action and higher specificity for certain cancer cell types. Unlike some other compounds, it has shown lower toxicity and fewer side effects in preclinical studies. Additionally, its ability to target multiple pathways simultaneously makes it a versatile and potent antitumor agent .
Propriétés
Formule moléculaire |
C16H8N2O3 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
14-nitro-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C16H8N2O3/c19-16-11-4-2-1-3-9(11)10-5-6-13(18(20)21)12-7-8-17-15(16)14(10)12/h1-8H |
Clé InChI |
TTYSNERCQNXUTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CN=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)



![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)






